molecular formula C20H27N3O4 B3899045 tert-butyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate

tert-butyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate

Cat. No.: B3899045
M. Wt: 373.4 g/mol
InChI Key: DPCUWSSGDCOAGX-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate is a complex organic compound that features an indole ring, a morpholine ring, and a carbamate group. This compound is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Properties

IUPAC Name

tert-butyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-20(2,3)27-19(25)22-17(18(24)23-8-10-26-11-9-23)12-14-13-21-16-7-5-4-6-15(14)16/h4-7,13,17,21H,8-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCUWSSGDCOAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by a morpholine group.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the carbamate can be reduced to form alcohol derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid, while reduction of the carbamate group can produce the corresponding alcohol.

Scientific Research Applications

tert-Butyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The carbamate group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate: This compound has a similar structure but lacks the morpholine ring, which may affect its biological activity and solubility.

    tert-Butyl (1H-indol-3-yl)methylcarbamate: This compound also features an indole ring and a carbamate group but differs in the substitution pattern on the indole ring.

Uniqueness

tert-Butyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate is unique due to the presence of both the indole and morpholine rings, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]carbamate

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